Dynemicin A Exhibits Distinct DNA Sequence Cleavage Specificity Relative to Esperamicin A1
Dynemicin A demonstrates a cleavage preference for the 3′ side of purine bases, specifically targeting 5′-GC, 5′-GT, and 5′-AG sequences [1]. In contrast, esperamicin A1 preferentially cleaves at oligopyrimidine regions such as 5′-CTC, 5′-TTC, and 5′-TTT sequences [1]. This divergence in sequence selectivity, quantified by gel electrophoretic analysis of cleavage fragments, underscores that Dynemicin A and esperamicin A1 cannot be substituted without altering the pattern of DNA damage [1].
| Evidence Dimension | DNA cleavage sequence specificity |
|---|---|
| Target Compound Data | 5′-GC, 5′-GT, 5′-AG (3′ side of purine bases) |
| Comparator Or Baseline | Esperamicin A1: 5′-CTC, 5′-TTC, 5′-TTT (oligopyrimidine tracts) |
| Quantified Difference | Non-overlapping sequence preference; distinct cleavage patterns observed by gel electrophoresis |
| Conditions | In vitro DNA cleavage assay with pBR322 DNA; cleavage sites mapped by Maxam-Gilbert sequencing |
Why This Matters
Procurement decisions for sequence-specific DNA cleavage applications (e.g., footprinting, probe development) require compound-specific cleavage fingerprints; substitution yields different cleavage maps.
- [1] Shiraki T, Sugiura Y. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin. Nucleic Acids Symp Ser. 1989;(21):53-4. View Source
